molecular formula C13H10N4O3 B496805 N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B496805
M. Wt: 270.24g/mol
InChI Key: HEGLOSCDWYAKQY-UHFFFAOYSA-N
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Description

N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux conditions, followed by treatment with hydrazine hydrate and subsequent condensation with aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using various oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with folic acid synthesis in bacteria, similar to other isoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is unique due to its specific structure and the combination of the isoxazole and phthalazinecarboxamide moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-3H-phthalazine-1-carboxamide

InChI

InChI=1S/C13H10N4O3/c1-7-6-10(17-20-7)14-13(19)11-8-4-2-3-5-9(8)12(18)16-15-11/h2-6H,1H3,(H,16,18)(H,14,17,19)

InChI Key

HEGLOSCDWYAKQY-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=NNC(=O)C3=CC=CC=C32

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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